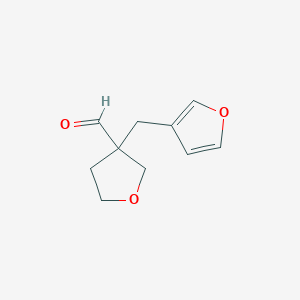

3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(furan-3-ylmethyl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C10H12O3/c11-7-10(2-4-13-8-10)5-9-1-3-12-6-9/h1,3,6-7H,2,4-5,8H2 |

InChI Key |

YVBCCGBPAUETNT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(CC2=COC=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Furan 3 Ylmethyl Oxolane 3 Carbaldehyde

Chemo- and Regioselective Synthetic Pathways to the Core Structure

The construction of the 3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde core structure requires a carefully planned sequence of reactions to build the oxolane ring and introduce the necessary substituents with correct regiochemistry.

Multi-Step Approaches to the Oxolane Ring Construction

The formation of the oxolane (tetrahydrofuran) ring is a foundational step in the synthesis. Various multi-step strategies can be employed, often starting from acyclic precursors that are designed to undergo intramolecular cyclization.

One of the most reliable methods for forming the tetrahydrofuran (B95107) ring is through the intramolecular Williamson ether synthesis, which involves the cyclization of a haloalcohol. nih.gov A more advanced and often stereoselective approach is the intramolecular addition of an alcohol to an epoxide, a method frequently used in the synthesis of complex natural products. nih.gov Additionally, radical cyclizations and transition-metal-catalyzed processes provide powerful alternatives for constructing the oxolane skeleton. ic.ac.uk

A particularly effective method involves the base- or acid-catalyzed intramolecular oxy-Michael reaction of ε-hydroxy α,β-unsaturated ketones or esters. researchgate.net This 5-exo-trigonal cyclization yields 2,5-disubstituted tetrahydrofurans efficiently. For the synthesis of a 3,3-disubstituted oxolane, a suitable acyclic precursor would be a diol that can be selectively functionalized and cyclized. For instance, a 2-(substituted)-2-(hydroxymethyl)butane-1,4-diol derivative could serve as a key intermediate.

| Method | Description | Key Features |

| Intramolecular SN2 Reaction | Cyclization of a precursor containing a hydroxyl group and a leaving group (e.g., halide, sulfonate) separated by a four-carbon chain. nih.gov | Robust and widely used; stereochemistry can be controlled by the precursor's stereocenters. |

| Epoxide Ring Opening | Intramolecular attack of a tethered hydroxyl group onto an epoxide ring. nih.gov | Often highly regioselective and stereospecific, following Baldwin's rules. |

| Oxy-Michael Addition | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system. researchgate.net | Provides access to functionalized tetrahydrofurans; can be catalyzed by acid or base. |

| Oxidative Cyclization | Palladium-catalyzed oxidative cyclization of alkenols. This method can form highly substituted tetrahydrofurans. nih.gov | Can be rendered diastereoselective through substrate control, such as intramolecular hydrogen bonding. |

Introduction of the Furan-3-ylmethyl Moiety

Introducing a substituent at the C-3 position of a furan (B31954) ring is a known challenge, as electrophilic substitution typically favors the C-2 and C-5 positions. Therefore, directed synthesis of a furan-3-ylmethyl synthon is required. This can be achieved through multi-step sequences starting from furan-3-carboxylic acid or other 3-substituted precursors. organic-chemistry.org

Once a suitable synthon, such as furan-3-ylmethyl bromide, is prepared, it can be introduced onto the oxolane precursor. A viable strategy involves the alkylation of an enolate generated from a 3-substituted oxolane derivative. For instance, an oxolane-3-carboxylic acid ester can be deprotonated at the C-3 position, and the resulting enolate can be alkylated with the furan-3-ylmethyl halide. This approach directly constructs the challenging C-3 quaternary center.

| Step | Reagents and Conditions | Purpose |

| 1. Enolate Formation | A 3-alkoxycarbonyloxolane precursor is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperature (e.g., -78 °C) in an aprotic solvent like THF. | Generates a regioselective enolate at the C-3 position of the oxolane ring. |

| 2. Alkylation | The enolate solution is treated with a furan-3-ylmethyl halide (e.g., furan-3-ylmethyl bromide). | Introduces the furan-3-ylmethyl group at the C-3 position via an SN2 reaction, forming the quaternary carbon center. |

Functionalization at the C-3 Position with the Carbaldehyde Group

With the furan-3-ylmethyl group installed, the final step in constructing the core structure is the introduction of the carbaldehyde group at the same C-3 position. This is typically achieved by converting a precursor functional group. Following the alkylation of an oxolane-3-carboxylic acid ester, the ester group can be converted to the desired carbaldehyde.

This transformation can be accomplished in a two-step sequence:

Reduction of the ester to a primary alcohol: The ester group at C-3 is selectively reduced to a hydroxymethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation of the primary alcohol to an aldehyde: The resulting primary alcohol is then carefully oxidized to the carbaldehyde. A variety of mild oxidation reagents can be used to avoid over-oxidation to the carboxylic acid, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. organic-chemistry.org

| Transformation | Reagent | Key Considerations |

| Ester to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent; requires anhydrous conditions and careful workup. |

| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | A reliable reagent for stopping the oxidation at the aldehyde stage. organic-chemistry.org |

| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | A mild and selective oxidant that operates under neutral conditions at room temperature. |

| Alcohol to Aldehyde | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | A very mild method that avoids heavy metals and is performed at low temperatures. |

Exploration of Stereoselective Synthetic Routes

Creating the target molecule with specific stereochemistry at the C-3 quaternary center requires advanced asymmetric synthetic methods. These can be applied either during the formation of the oxolane ring or in the process of constructing the stereocenter itself.

Asymmetric Catalysis in Oxolane Ring Formation

Enantioselective synthesis of the oxolane ring can establish a chiral scaffold early in the synthetic sequence. Several catalytic asymmetric methods have been developed for this purpose.

One powerful approach is the catalytic enantioselective [3+2] cycloaddition of activated donor-acceptor cyclopropanes with aldehydes, catalyzed by a chiral magnesium-pybox complex. This method yields highly enantioenriched tetrahydrofuran derivatives as single diastereomers. nih.gov Another strategy is the organocatalytic asymmetric synthesis of substituted tetrahydrofurans through a double Michael addition between γ-hydroxy-α,β-unsaturated carbonyls and enals, which proceeds with high enantio- and diastereoselectivity. researchgate.net

Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has also emerged as an efficient method for constructing chiral tetrahydrofuran rings containing tertiary allylic alcohols, achieving excellent yields and stereoselectivities. rsc.org

| Catalytic Method | Catalyst System | Substrates | Outcome |

| Dynamic Kinetic Asymmetric [3+2] Cycloaddition | ((t)Bu-pybox)MgI₂ nih.gov | Racemic 1,1-cyclopropane diesters and various aldehydes. | Highly enantioenriched tetrahydrofurans (up to 97:3 er) in good yields. |

| Organocatalytic Double Michael Addition | Chiral secondary amine catalysts (e.g., diarylprolinol silyl (B83357) ethers). researchgate.net | γ-Hydroxy-α,β-unsaturated carbonyls and α,β-unsaturated aldehydes (enals). | 2,3,4-Trisubstituted tetrahydrofurans with high enantio- and diastereoselectivity. |

| Asymmetric Reductive Cyclization | Ni catalyst with a P-chiral bisphosphine ligand (DI-BIDIME). rsc.org | O-alkynones. | Chiral tetrahydrofurans with tertiary allylic alcohols in high yields (>99%) and excellent enantioselectivity (>99:1 er). |

Diastereoselective Approaches for C-3 Stereocenter Control

Controlling the stereochemistry of the all-carbon quaternary center at C-3 is a formidable challenge in organic synthesis. princeton.eduacs.org Diastereoselective approaches often rely on the use of chiral auxiliaries or substrate-controlled reactions.

A well-established method for the stereocontrolled construction of quaternary carbons involves the alkylation of enolates derived from amides or esters bearing a chiral auxiliary. nih.gov For example, a chiral auxiliary like pseudoephedrine can be attached to an oxolane-3-carboxylic acid. The resulting amide can be deprotonated to form a geometrically defined enolate, which then undergoes highly diastereoselective alkylation with the furan-3-ylmethyl halide. The auxiliary can be subsequently removed to yield the enantiomerically enriched product. nih.gov

Tandem reaction sequences can also provide excellent diastereocontrol. For instance, a palladium-catalyzed tandem oxidative cyclization-redox relay reaction has been developed for the diastereoselective synthesis of highly substituted tetrahydrofurans. The selectivity in this process is controlled by intramolecular hydrogen bonding within the substrate. nih.gov While this specific methodology may require adaptation, the principle of using substrate control to direct the formation of stereocenters is a powerful tool for constructing complex molecules like this compound.

Enantioselective Synthesis Strategies for the Compound

The synthesis of this compound as a single enantiomer is crucial for applications where chirality is key. Enantioselective strategies focus on creating the chiral quaternary carbon at the C3 position of the oxolane ring with high stereocontrol. Potential asymmetric strategies could include catalytic asymmetric cycloadditions, Michael additions, or aldol (B89426) reactions. researchgate.netmdpi.comnih.gov

One hypothetical approach involves an asymmetric palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with a substituted aldehyde. nih.gov Developing a suitable chiral ligand is paramount for inducing high enantioselectivity in such reactions. nih.gov Another avenue is the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated precursor, a method known for its effectiveness in creating chiral centers. mdpi.com

Key strategies for achieving enantioselectivity in the synthesis of chiral tetrahydrofurans include:

Catalytic Asymmetric Cycloaddition: Utilizing transition metal catalysts (e.g., Palladium, Nickel) with chiral ligands to construct the tetrahydrofuran ring stereoselectively. nih.govrsc.org

Organocatalysis: Employing small chiral organic molecules, such as prolinol derivatives, to catalyze key bond-forming reactions with high enantiomeric excess (ee). mdpi.com

Substrate-Controlled Diastereoselective Reactions: Starting with a chiral substrate to guide the stereochemical outcome of subsequent transformations. researchgate.net

Enzymatic Kinetic Resolution: Using enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer. semanticscholar.org

Below is a table of potential chiral catalysts and the asymmetric reactions they could facilitate in the synthesis of chiral tetrahydrofuran derivatives.

| Catalyst/Ligand Type | Reaction Type | Potential Advantages |

| Chiral Phosphoramidite Ligands (e.g., with Palladium) | [3+2] Cycloaddition | Direct formation of the ring; high efficiency. nih.gov |

| (S)-Diphenylprolinol Derivatives | Aldol or Michael Reactions | Metal-free catalysis; high enantioselectivity. mdpi.comsemanticscholar.org |

| P-chiral Bisphosphine Ligands (e.g., DI-BIDIME with Nickel) | Intramolecular Reductive Cyclization | Excellent stereoselectivity and enantioselectivity. rsc.org |

| Ru(II)/Josiphos Complexes | Carbonyl Allylation using Alkynes | High control of regio-, diastereo-, and enantioselectivity. researchgate.net |

Green Chemistry Principles in Compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. researchgate.net The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for minimizing the environmental impact of chemical production. sigmaaldrich.comsigmaaldrich.com These principles advocate for waste prevention, high atom economy, the use of safer solvents and catalysts, and energy efficiency. sigmaaldrich.com

Solvent-Free or Alternative Solvent Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs), which pose environmental and health risks. nih.gov For the synthesis of a furan-containing compound, this could involve either solvent-free reaction conditions or the use of greener alternative solvents. researchgate.net

Solvent-free reactions , often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified product purification. rsc.org

Alternative green solvents are derived from renewable resources, are biodegradable, and have lower toxicity profiles. sigmaaldrich.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ether solvents like tetrahydrofuran (THF) and are increasingly used in pharmaceutical synthesis. sigmaaldrich.comnih.gov Water is also an ideal green solvent for many reactions, although the low water solubility of many organic substrates can be a challenge. sigmaaldrich.com

The following table compares the properties of selected green solvents with a conventional solvent.

| Solvent | Source | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) sigmaaldrich.com | Higher boiling point than THF, less prone to peroxide formation, broader reaction compatibility. sigmaaldrich.comsigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Synthetic | Hydrophobic, high boiling point, stable against peroxide formation, improved yields in some reactions. sigmaaldrich.comsigmaaldrich.com |

| Cyrene™ (Dihydrolevoglucosenone) | Renewable (e.g., cellulose) sigmaaldrich.com | Dipolar aprotic, biodegradable, safer handling profile (not mutagenic). sigmaaldrich.com |

| γ-Valerolactone (GVL) | Renewable (e.g., biomass) sigmaaldrich.com | Biodegradable, non-toxic, high thermal stability. sigmaaldrich.com |

| Dichloromethane (DCM) (Conventional) | Petroleum-based | Effective for many reactions. |

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, enabling reactions with greater efficiency and selectivity while minimizing waste. sigmaaldrich.com Sustainable catalyst development for the synthesis of furan and tetrahydrofuran derivatives focuses on several key areas:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which allows for easy separation and recycling, reducing waste and cost. buecher.de Zeolites and functionalized silica (B1680970) are examples of solid supports used for such catalysts. nih.gov

Non-Noble Metal Catalysts: Replacing precious metal catalysts (like palladium, rhodium, iridium) with catalysts based on abundant and less toxic metals (like iron, copper, nickel, cobalt) is a major goal for sustainable chemistry. nih.govfrontiersin.orgmdpi.com

Biocatalysts (Enzymes): Enzymes operate under mild conditions (temperature, pH), are highly selective, and are derived from renewable sources. They can be employed for key steps like asymmetric reductions or resolutions.

The synthesis of furan derivatives, often starting from biomass, is an active area of research for sustainable catalysis. nih.govresearchgate.net Catalytic pathways are being developed to convert carbohydrates into platform molecules like furfural (B47365) and hydroxymethylfurfuryl, which could serve as precursors in the synthesis of the target compound. nih.govnih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than substitution or elimination reactions, which generate stoichiometric byproducts. rsc.org

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

When designing a synthesis for this compound, prioritizing reaction types with high theoretical atom economy is crucial. For instance, a cycloaddition reaction to form the oxolane ring would have 100% atom economy, making it a highly desirable strategy from a green chemistry perspective. jocpr.com

Reaction Mass Efficiency (RME): This metric provides a more realistic view by considering the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. researchgate.net

E-Factor (Environmental Factor): This calculates the ratio of the mass of total waste generated to the mass of the desired product. A lower E-factor signifies a greener process. semanticscholar.org

The table below illustrates a hypothetical comparison of atom economy for different reaction types that could be used in a synthesis.

| Reaction Type | Generic Example | Atom Economy | Waste Generation |

| Addition (e.g., Diels-Alder) | A + B → C | 100% | None (in theory) |

| Substitution (e.g., Wittig) | A + B → C + D | < 100% | Stoichiometric byproduct (D) |

| Elimination | A → B + C | < 100% | Stoichiometric byproduct (C) |

By carefully selecting reaction pathways that maximize atom economy and considering broader efficiency metrics, the synthesis of this compound can be designed to be both chemically effective and environmentally sustainable. researchgate.net

Mechanistic Investigations of Synthetic Transformations Involving 3 Furan 3 Ylmethyl Oxolane 3 Carbaldehyde

Reaction Mechanism Elucidation for Oxolane Ring Formation

The formation of the 3,3-disubstituted oxolane (tetrahydrofuran) ring is a critical step in the synthesis of the target molecule. While various methods exist for tetrahydrofuran (B95107) synthesis, intramolecular cyclization reactions are among the most common and mechanistically well-understood. 182.160.97

A prevalent strategy involves an intramolecular S_N2 reaction, often a variation of the Williamson ether synthesis. This pathway typically starts with a linear precursor containing a hydroxyl group and a suitable leaving group, separated by a four-carbon chain. For the synthesis of a 3,3-disubstituted oxolane, a plausible precursor would be a 2,2-disubstituted butane-1,4-diol derivative.

The mechanism proceeds as follows:

Deprotonation: A base abstracts the proton from one of the terminal hydroxyl groups, forming an alkoxide ion. The choice of base is critical to ensure sufficient concentration of the nucleophilic alkoxide without causing side reactions.

Intramolecular Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile, attacking the carbon atom bearing the leaving group (e.g., a tosylate or halide) at the other end of the chain.

Ring Closure: This attack proceeds via a concerted S_N2 mechanism, leading to the displacement of the leaving group and the formation of the five-membered oxolane ring. The reaction follows a 5-exo-tet cyclization pathway, which is kinetically favored according to Baldwin's rules.

Alternative mechanistic pathways for forming substituted tetrahydrofurans include oxidative cyclization of γ-hydroxy alkenes and various cycloaddition reactions, such as the [3+2] cycloaddition of carbonyl ylides with alkenes. 182.160.97 Ring-expansion reactions of substituted oxetanes have also been developed as a convenient route to tetrahydrofuran derivatives. wikipedia.org

| Method | General Precursor | Key Mechanistic Step | Reference |

|---|---|---|---|

| Intramolecular S_N2 Cyclization | γ-Hydroxy alkyl halide/sulfonate | Backside nucleophilic attack by alkoxide | 182.160.97 |

| Oxidative Cyclization | γ-Hydroxy alkene | Metal-catalyzed addition across the double bond | 182.160.97 |

| [3+2] Cycloaddition | Diazo compound and aldehyde/alkene | Formation and trapping of a carbonyl ylide | 182.160.97 |

| Ring Expansion | Substituted Oxetane | Ylide formation followed by rearrangement | wikipedia.org |

Mechanistic Pathways of Furan-3-ylmethyl Moiety Introduction

The introduction of the furan-3-ylmethyl group at the C3 position of the oxolane ring establishes the key quaternary carbon center. A common and effective method for creating such C-C bonds is the α-alkylation of a carbonyl compound. chemistrysteps.com In this context, a plausible precursor is a 3-substituted-oxolan-3-one.

The reaction mechanism involves two primary steps:

Enolate Formation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon (C3) of the oxolan-3-one precursor. This step is crucial as it generates the nucleophilic enolate anion. The use of a strong, non-nucleophilic base ensures rapid and complete conversion to the enolate, minimizing self-condensation side reactions. chemistrysteps.comyoutube.com

Nucleophilic Substitution (S_N2 Reaction): The formed enolate then acts as a potent carbon nucleophile. It attacks the electrophilic methylene (B1212753) carbon of a furan-3-ylmethyl halide (e.g., 3-(bromomethyl)furan). This step is a classic bimolecular nucleophilic substitution (S_N2) reaction. youtube.commasterorganicchemistry.com The enolate attacks the carbon atom bearing the leaving group (halide), and in a concerted motion, the carbon-halogen bond is broken, and the new C-C bond is formed. masterorganicchemistry.com This reaction proceeds via a backside attack, resulting in an inversion of configuration if the electrophilic carbon were a stereocenter. masterorganicchemistry.comwikipedia.org

The efficiency of this S_N2 step is governed by several factors, including the nature of the leaving group, the steric hindrance at the electrophilic center, and the solvent. wikipedia.org Primary halides, such as in 3-(bromomethyl)furan, are excellent substrates for S_N2 reactions due to minimal steric hindrance. masterorganicchemistry.com

| Factor | Influence on S_N2 Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Substrate Steric Hindrance | Decreases rate (Methyl > 1° > 2° >> 3°) | Steric bulk hinders backside attack by the nucleophile. | masterorganicchemistry.comwikipedia.org |

| Nucleophile Strength | Increases rate | Stronger nucleophiles are more reactive towards the electrophilic carbon. | libretexts.org |

| Leaving Group Ability | Increases rate (I > Br > Cl > F) | Weaker bases are better leaving groups as they can stabilize the negative charge. | libretexts.org |

| Solvent | Polar aprotic solvents are preferred | They solvate the counter-ion but not the nucleophile, increasing its reactivity. | libretexts.org |

Detailed Studies on Carbaldehyde Group Formation and Transformations

The final carbaldehyde functional group can be introduced through various methods. Direct formylation of a quaternary carbon is mechanistically challenging. Therefore, it is more common to install a precursor functional group at the C3 position, which is then transformed into the aldehyde in a subsequent step. Plausible precursor groups include a primary alcohol (-CH₂OH) or a carboxylic acid derivative (-COOR).

Mechanism via Oxidation of a Primary Alcohol: If the precursor is 3-(Furan-3-ylmethyl)-3-(hydroxymethyl)oxolane, the carbaldehyde can be formed via oxidation.

Reagent Activation: Common methods include Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC). In the Swern oxidation, dimethyl sulfoxide (B87167) (DMSO) is activated with oxalyl chloride to form an electrophilic sulfur species.

Alcohol Attack: The primary alcohol attacks the activated sulfur, forming an alkoxysulfonium salt.

Deprotonation and Elimination: A hindered, non-nucleophilic base, such as triethylamine, removes the proton from the carbon bearing the hydroxyl group. wikipedia.org This initiates an elimination reaction (a type of E2 mechanism), yielding the aldehyde, dimethyl sulfide, and a protonated base.

Mechanism via Reduction of a Carboxylic Acid Derivative: Alternatively, if the precursor is a 3-carboxy-3-(furan-3-ylmethyl)oxolane derivative (e.g., an ester), it can be reduced to the aldehyde.

Coordination: A reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is used, typically at low temperatures to prevent over-reduction to the alcohol. The Lewis acidic aluminum atom coordinates to the carbonyl oxygen of the ester.

Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

Collapse of Intermediate: Upon aqueous workup, the tetrahedral intermediate collapses, eliminating the alkoxy group and forming the aldehyde.

| Transformation | Reagent(s) | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Alcohol Oxidation | PCC, Swern (DMSO, (COCl)₂), DMP | Formation of a chromate (B82759) ester or alkoxysulfonium ylide followed by elimination. | researchgate.net |

| Ester Reduction | DIBAL-H | Nucleophilic hydride transfer to form a stable tetrahedral intermediate at low temperature. | nih.gov |

| Acyl Chloride Reduction | Rosenmund (H₂, Pd/BaSO₄) | Oxidative addition of H₂ to Pd, followed by transfer to the acyl chloride. | nih.gov |

Transition State Analysis in Key Synthetic Steps

The transition state is the highest energy point along a reaction coordinate and its structure and stability determine the reaction rate. libretexts.org For the synthesis of 3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde, the most critical step for analysis is the S_N2 alkylation that forms the C3 quaternary center.

Transition State of the S_N2 Alkylation: The S_N2 reaction between the oxolane enolate and furan-3-ylmethyl halide proceeds through a single, concerted transition state. wikipedia.orglibretexts.org

Geometry: The transition state features a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.comnumberanalytics.com The incoming nucleophile (enolate) and the departing leaving group (halide) occupy the two apical positions, approximately 180° from each other. The three other substituents on the methylene carbon (two hydrogens and the furan (B31954) ring) lie on a plane at the equator. numberanalytics.com

Bonding and Orbitals: The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the p-orbital on the α-carbon of the enolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the σ* antibonding orbital of the C-X bond). wikipedia.orgnumberanalytics.com In the transition state, there is partial bond formation between the enolate carbon and the methylene carbon, and partial bond breaking between the methylene carbon and the leaving group. masterorganicchemistry.com

Energetics: The activation energy of the reaction is the energy difference between the reactants and this high-energy transition state. Factors that stabilize the transition state, such as a good leaving group or a less sterically hindered environment, will lower the activation energy and increase the reaction rate. libretexts.org The significant steric bulk of the attacking enolate and the furan-3-ylmethyl group would influence the energy of this transition state.

| Transition State Feature | Description | Implication | Reference |

|---|---|---|---|

| Geometry | Trigonal bipyramidal at the electrophilic carbon | Dictates the "backside attack" and inversion of stereochemistry. | numberanalytics.com |

| Coordination | Pentacoordinate carbon | A high-energy, unstable arrangement that exists only fleetingly. | masterorganicchemistry.com |

| Bonding | Partial C-Nucleophile bond formation and partial C-Leaving Group bond breaking | Represents the midpoint of the concerted bond exchange. | masterorganicchemistry.com |

| Orbital Interaction | HOMO (nucleophile) overlap with LUMO (σ* of C-LG bond) | The fundamental electronic interaction that drives the reaction. | wikipedia.orgnumberanalytics.com |

Reactivity Profiles and Derivatization Strategies for 3 Furan 3 Ylmethyl Oxolane 3 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical reactions. These transformations allow for the modification of the oxolane side chain, introducing new functional groups and extending the carbon skeleton.

The electrophilic carbon atom of the aldehyde is susceptible to attack by a wide range of nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the aldehyde to form secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield a secondary alcohol, expanding the side chain. Cyanide ions, typically from sources like sodium cyanide, can also add to the aldehyde to form a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols.

Condensation Reactions: The aldehyde can participate in condensation reactions with compounds containing active methylene (B1212753) groups. A notable example is the Knoevenagel condensation, where the aldehyde reacts with a compound like malononitrile (B47326) or diethyl malonate in the presence of a basic catalyst (e.g., piperidine) to form a new carbon-carbon double bond. rsc.orgresearchgate.net These reactions are pivotal for synthesizing α,β-unsaturated systems.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions with Furan (B31954) Aldehydes

| Aldehyde Reactant | Reagent | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| Furfural (B47365) | Malononitrile, Piperidine | Knoevenagel Condensation | 2-(Furan-2-ylmethylene)malononitrile | rsc.org |

| 5-Substituted-2-furaldehydes | Malonic Acid, Piperidinium Acetate | Knoevenagel Condensation | 3-(5-Substituted-furan-2-yl)acrylic acid | rsc.org |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid, Piperidine | Knoevenagel Condensation | α,β-Unsaturated Thiobarbiturate | researchgate.net |

The oxidation state of the aldehyde can be readily modified through selective reduction and oxidation reactions, providing access to alcohols and carboxylic acids, respectively.

Selective Reductions: The aldehyde can be selectively reduced to a primary alcohol without affecting the furan ring or the oxolane ether linkage. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent. Catalytic hydrogenation can also be employed, although care must be taken to avoid reduction of the furan ring. nih.gov

Selective Oxidations: The aldehyde can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be used, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O). matanginicollege.ac.in Biocatalytic oxidations using microorganisms have also been shown to be effective for the selective oxidation of furan aldehydes to their corresponding carboxylic acids. mdpi.com

Table 2: Examples of Selective Reduction and Oxidation of Furan Aldehydes

| Reactant | Reagent(s) | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| Furfural | Hydrazine Hydrate, Base | Reduction (Wolff-Kishner) | 2-Methylfuran | semanticscholar.org |

| 5-Hydroxymethylfurfural (B1680220) | Hydrazine Hydrate, Base | Reduction (Wolff-Kishner) | 2,5-Dimethylfuran | semanticscholar.org |

| Furfural | AuPd/Mg(OH)2, NaOH, O2 | Oxidation | Furoic Acid | matanginicollege.ac.in |

| Furfural | Pseudomonas putida | Biocatalytic Oxidation | Furoic Acid | mdpi.com |

Olefination reactions are powerful methods for converting the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond, allowing for the synthesis of various alkene derivatives.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides generally lead to the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) predominantly yield (E)-alkenes. pearson.comchemicalbook.com

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. This reaction typically shows excellent (E)-selectivity for the formation of the alkene product. numberanalytics.comsemanticscholar.org The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Table 3: Examples of Olefination Reactions with Aldehydes

| Aldehyde Reactant | Reagent | Reaction Type | Product Stereochemistry | Reference(s) |

|---|---|---|---|---|

| Propanal | Butyltriphenylphosphonium iodide (non-stabilized ylide) | Wittig | (Z)-alkene | chemicalbook.com |

| Generic Aldehyde | Stabilized Phosphorus Ylide | Wittig | (E)-alkene | pearson.com |

| Generic Aldehyde | Phosphonate Carbanion | Horner-Wadsworth-Emmons | Predominantly (E)-alkene | numberanalytics.comsemanticscholar.org |

Chemical Modifications of the Furan Ring

The furan ring in 3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde is an electron-rich aromatic system that can undergo various reactions, including electrophilic aromatic substitution and cycloadditions.

Furan is more reactive towards electrophiles than benzene. numberanalytics.comsemanticscholar.org The substituent at the 3-position of the furan ring will direct incoming electrophiles to the other positions of the ring. An alkyl group, such as the -CH2-oxolane-3-carbaldehyde substituent, is generally considered to be an ortho-, para- directing group in aromatic systems. In the context of the furan ring, this would direct electrophilic attack to the 2- and 5-positions. The 2-position is generally the most reactive site in furan for electrophilic substitution. numberanalytics.comsemanticscholar.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Due to the high reactivity of the furan ring, mild reaction conditions are often required to avoid polymerization or ring-opening.

Table 4: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Furans

| Furan Derivative | Electrophile | Major Product Position(s) | Reference(s) |

|---|---|---|---|

| Furan | Br2 in Dioxane | 2-Bromofuran | numberanalytics.com |

| Furan | Nitric Acid/Acetic Anhydride | 2-Nitrofuran | |

| 3-Methylfuran | Acetic Anhydride/SnCl4 | 2-Acetyl-3-methylfuran | - |

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan as a diene is influenced by the substituents on the ring. Electron-donating groups generally increase the reactivity of the furan in Diels-Alder reactions, while electron-withdrawing groups decrease it. pearson.com The alkyl substituent at the 3-position of this compound is expected to have a modest activating effect on the furan ring as a diene.

Furan can react with a variety of dienophiles, such as maleimide (B117702) and its derivatives, to form oxabicyclic adducts. These reactions are often reversible, and the stereochemistry of the product (endo vs. exo) can be influenced by the reaction conditions.

Table 5: Examples of Diels-Alder Reactions with Furan Derivatives

| Furan Diene | Dienophile | Product Type | Reference(s) |

|---|---|---|---|

| Furan | Maleimide | Oxabicyclic adduct | |

| 2-Methylfuran | Maleic Anhydride | Oxabicyclic adduct | |

| Furan Derivatives | Arynes | Dihydronaphthalene derivatives |

Metal-Catalyzed Cross-Coupling Strategies

The furan ring within this compound is a key site for molecular elaboration through metal-catalyzed cross-coupling reactions. Furan's high electron density makes it an excellent participant in various coupling methodologies, which typically target the C-H or C-Halogen bonds at the activated α-positions (C2 and C5). numberanalytics.comresearchgate.net While the target molecule is substituted at the C3 position, functionalization at the remaining C2, C4, and C5 positions is feasible.

Transition metal-catalyzed reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.org Palladium and nickel catalysts are commonly employed for such transformations. orgsyn.orgmdpi.com Strategies applicable to the furan moiety include Suzuki-Miyaura, Stille, and Heck couplings. For instance, after halogenation of the furan ring, a Suzuki-Miyaura coupling with an aryl boronic acid could introduce a new aryl substituent. numberanalytics.com Similarly, Stille coupling can be employed using organostannanes. scispace.com

Direct C-H activation and functionalization represent a more atom-economical approach, avoiding the pre-functionalization step of halogenation. researchgate.netresearchgate.net Oxidative cross-coupling reactions, for example, can forge new bonds directly on the furan core. researchgate.net Mechanistic investigations suggest that these reactions can proceed through the chemoselective oxidation of a coupling partner by a metal catalyst, followed by a nucleophilic attack from the electron-rich furan ring. researchgate.net

Below is a summary of potential metal-catalyzed cross-coupling strategies applicable to the furan moiety of the target compound.

| Coupling Reaction | Typical Catalysts | Coupling Partners | Potential Site of Functionalization |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, NiCl₂(dppp) | Aryl/Vinyl Boronic Acids or Esters | C2, C4, C5 (requires pre-halogenation) |

| Stille | Pd(OAc)₂, Pd(PPh₃)₄ | Organostannanes (Aryl, Vinyl, Alkynyl) | C2, C4, C5 (requires pre-halogenation) |

| Heck | Pd(OAc)₂, PdCl₂ | Alkenes | C2, C5 (requires pre-halogenation) |

| Sonogashira | Pd(PPh₃)₄/CuI | Terminal Alkynes | C2, C4, C5 (requires pre-halogenation) |

| Direct C-H Arylation | Pd(OAc)₂, Ru complexes | Aryl Halides | C2, C5 |

Reactivity at the Oxolane Ring

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a saturated five-membered cyclic ether. wikipedia.org While generally more stable than smaller cyclic ethers like oxiranes and oxetanes due to lower ring strain, it can undergo specific reactions, notably ring-opening and C-H functionalization at the core. researchgate.net

Ring-Opening Reactions and Their Mechanisms

The ring-opening of the oxolane ring requires activation, typically under acidic conditions or with potent Lewis acids. researchgate.netresearchgate.net The mechanism generally involves the protonation or coordination of a Lewis acid to the ether oxygen, forming a reactive oxonium ion intermediate. This activation facilitates a nucleophilic attack at one of the α-carbon atoms, leading to cleavage of the C-O bond. researchgate.net

Frustrated Lewis pairs (FLPs) have also been shown to activate and open the THF ring. nih.gov Theoretical studies suggest that the process involves the formation of a precursor complex between the FLP and THF, followed by a transition state leading to the ring-opened product. The activation energy for this process is sensitive to the distance between the Lewis acidic and basic centers of the FLP. nih.gov The reaction of a boryl triflate with nucleophiles in THF has also been observed to result in the insertion of a ring-opened THF unit. rsc.org

The specific conditions required for ring-opening can vary significantly, as summarized in the table below.

| Reaction Condition | Activating Agent/Catalyst | Mechanism Summary | Resulting Product Type |

|---|---|---|---|

| Acid-Catalyzed | Brønsted acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃) | Formation of an oxonium ion, followed by nucleophilic attack. researchgate.net | Diols, haloalcohols, amino alcohols (depending on nucleophile) |

| Frustrated Lewis Pairs (FLPs) | Intramolecular P/Al-based FLPs | FLP activation of the C-O bond, leading to cleavage. nih.gov | Zwitterionic organometallic compounds |

| Polymerization | Solid superacids (e.g., H₃PW₁₂O₄₀) | Cationic ring-opening polymerization. researchgate.net | Polytetrahydrofuran |

Functionalization of the Oxolane Core

Direct C-H functionalization of the oxolane ring offers a powerful method for introducing substituents without ring-opening. These reactions predominantly target the α-C-H bonds adjacent to the oxygen atom due to their higher reactivity.

Recent advancements have established various protocols for this transformation:

Photocatalysis: Metal-free, photocatalytic methods can selectively activate the α-C–H bond of tetrahydrofuran for C–C and C–S cross-couplings under mild conditions. rsc.org Visible-light photocatalysis has also been used for the vinylation of THF with alkynes. acs.org

Metal-Catalyzed C-H Activation: Zinc-mediated processes can achieve C-H activation of THF, allowing for regioselective addition to alkynes. rsc.org Nickel-catalyzed photoredox reactions can achieve α-oxy C(sp³)-H arylation of cyclic ethers. organic-chemistry.org

These strategies could be applied to this compound, although the existing substitution at the C3 position might influence the regioselectivity of the C-H activation, potentially directing functionalization to the C2 or C5 positions.

Synthesis of Structural Analogues and Derivatives for Further Chemical Exploration

The synthesis of structural analogues and derivatives of this compound allows for systematic exploration of structure-activity relationships in various chemical contexts. Modifications can be introduced at the furan ring, the oxolane core, or the linker between them.

Furan Ring Analogues: The furan moiety can be replaced with other heterocycles or substituted furan rings. The synthesis of furan derivatives can be achieved through various methods, including the cyclization of 1,4-diketones (Paal-Knorr synthesis), metal-catalyzed cycloisomerizations of alkynyl ketones, or the functionalization of existing furan rings. numberanalytics.comresearchgate.netnih.gov For example, starting with a substituted furan-3-carbaldehyde or a different heterocyclic aldehyde would lead to analogues with modified aromatic systems.

Oxolane Ring Analogues: Modifications to the oxolane ring can include the introduction of substituents or its replacement with other cyclic ethers or carbocycles. Substituted tetrahydrofurans can be synthesized stereoselectively from precursors such as chloropolyols or via intramolecular hydroalkoxylation of unactivated alkynes. organic-chemistry.org Ring-expansion reactions of smaller heterocycles like oxetanes under photochemical conditions also provide a route to substituted tetrahydrofurans. rsc.org

Derivatization Strategies: The aldehyde functional group is a versatile handle for derivatization, allowing for the synthesis of alcohols, carboxylic acids, imines, and other functional groups. Furthermore, the core structure can be built upon by employing multicomponent reactions to generate diverse and complex molecular scaffolds. researchgate.net

The table below outlines potential strategies for generating analogues.

| Modification Target | Synthetic Strategy | Example Precursors | Resulting Analogue Type |

|---|---|---|---|

| Furan Ring | Use of substituted furan precursors in the initial synthesis. | 2-Methylfuran-3-carbaldehyde, Thiophene-3-carbaldehyde | Analogues with substituted or different aromatic rings. |

| Oxolane Ring | Synthesis starting from substituted oxolane precursors. | (S)-3-Hydroxytetrahydrofuran, 2-Methyltetrahydrofuran (B130290) | Analogues with functionalized oxolane cores. |

| Aldehyde Group | Standard functional group interconversions. | NaBH₄ (reduction), Ag₂O (oxidation) | Corresponding alcohol, carboxylic acid derivatives. |

| Core Structure | Total synthesis employing different cyclization or coupling strategies. | Alkenols, diols | Isomeric structures or analogues with different ring sizes. |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. wikipedia.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule with the complexity of 3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde, one-dimensional (1D) NMR spectra can be challenging to interpret due to signal overlap. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignments of proton (¹H) and carbon (¹³C) signals. nih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the furan (B31954) ring protons, the oxolane ring protons, the methylene (B1212753) bridge protons, and the aldehydic proton. The furan protons would appear in the aromatic region, while the oxolane and methylene protons would be in the aliphatic region. The aldehyde proton would be significantly downfield.

¹³C NMR: The carbon spectrum would display signals corresponding to the furan ring carbons, the oxolane ring carbons (including the quaternary carbon at position 3), the methylene bridge carbon, and the carbonyl carbon of the aldehyde group.

COSY: This experiment would reveal proton-proton couplings, helping to establish the connectivity within the furan and oxolane rings and the methylene bridge.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the furan ring, the methylene bridge, and the oxolane ring, as well as for identifying the quaternary carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.0 | 195 - 205 |

| Furan Ring (C₅H₃O) | 6.0 - 7.5 | 110 - 150 |

| Methylene Bridge (CH₂) | 2.5 - 3.0 | 30 - 40 |

| Oxolane Ring (C₄H₇O) | 3.5 - 4.5 (protons adjacent to oxygen), 1.8 - 2.5 (other protons) | 65 - 75 (carbons adjacent to oxygen), 25 - 40 (other carbons) |

| Quaternary Carbon (C-3 of Oxolane) | - | 45 - 55 |

The oxolane ring of this compound contains a chiral center at the C-3 position. To determine the enantiomeric purity of a sample, chiral NMR shift reagents can be employed. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers in solution. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H NMR spectrum.

Mass Spectrometry (MS) Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the parent ion. For this compound (C₁₀H₁₂O₃), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the molecule's fragmentation pathways. imreblank.ch The study of fragmentation patterns of related furan and furanone compounds can help predict the fragmentation of the target molecule. imreblank.ched.ac.uk

Table 2: Predicted Key Fragmentation Pathways for this compound

| Fragmentation Pathway | Predicted m/z of Fragment | Description |

|---|---|---|

| Loss of the aldehyde group | M - 29 | Cleavage of the C-CHO bond. |

| Cleavage of the bond between the methylene bridge and the oxolane ring | 81 | Formation of the furan-3-ylmethyl cation. |

| Ring-opening of the oxolane moiety | Various | Complex fragmentation pattern resulting from the cleavage of the tetrahydrofuran (B95107) ring. nist.gov |

| McLafferty rearrangement | Various | Possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

IR Spectroscopy: This technique is particularly useful for identifying polar bonds. For this compound, strong absorption bands would be expected for the C=O stretch of the aldehyde, the C-O stretching of the furan and oxolane rings, and the C-H stretching of the various groups.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide information on the C=C bonds of the furan ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aldehyde C-H | 2850 - 2750 | 2850 - 2750 | Stretching |

| Aldehyde C=O | 1740 - 1720 | 1740 - 1720 | Stretching |

| Furan C=C | 1600 - 1450 | 1600 - 1450 | Stretching |

| Furan C-H | 3150 - 3100 | 3150 - 3100 | Stretching |

| Oxolane C-O | 1150 - 1050 | 1150 - 1050 | Stretching |

| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretching |

Computational Chemistry and Theoretical Investigations of 3 Furan 3 Ylmethyl Oxolane 3 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic makeup of a molecule. nrel.govbhu.ac.in These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding molecular stability and reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical reactivity. bhu.ac.in The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Furan (B31954) Ring (π-system) |

| LUMO | -1.20 | Carbaldehyde Group (π* C=O) and Furan Ring |

| HOMO-LUMO Gap (ΔE) | 5.65 | N/A |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable method for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. rsc.orgnih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-deficient, colored blue), which are prone to nucleophilic attack.

In the MEP map of this compound, distinct regions of charge localization are expected:

Negative Potential: The most intense region of negative potential is anticipated around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. The π-cloud of the furan ring will also exhibit a negative potential, though less intense than the carbonyl oxygen, confirming its nucleophilic character. rsc.orgnih.gov

Positive Potential: A significant region of positive potential is expected on the carbonyl carbon and the aldehyde hydrogen, making this area the primary site for attack by nucleophiles.

Neutral Regions: The aliphatic oxolane ring and the methylene (B1212753) bridge are expected to be relatively neutral (colored green), indicating lower reactivity compared to the functionalized parts of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the non-planar nature of the oxolane ring and rotations around several single bonds. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's flexibility, identify stable conformers, and understand its dynamic behavior. mdpi.comnih.gov

Oxolane Ring Puckering: The five-membered tetrahydrofuran (B95107) (oxolane) ring is not planar. It adopts puckered conformations to relieve ring strain, primarily the "twist" (C₂) and "envelope" or "bent" (Cₛ) forms. rsc.orgresearchgate.net The energy barrier for interconversion between these forms is typically very low, allowing for rapid pseudorotation at room temperature. rsc.org The presence of bulky substituents at the C3 position likely influences the preferred puckering mode and the pseudorotation pathway.

Aldehyde Group Orientation: The rotation of the aldehyde group relative to the oxolane ring is a key conformational feature. Based on studies of 3-formylfuran, the molecule is expected to exist as two planar conformers, cis and trans, with the trans conformer being significantly more stable. researchgate.net

Furan-Methylene-Oxolane Linkage: Free rotation is possible around the single bonds of the C(furan)-CH₂ and CH₂-C(oxolane) linkage. These rotations contribute to a complex potential energy surface with multiple local minima corresponding to different spatial arrangements of the furan and oxolane rings.

The potential energy surface (PES) of the molecule is characterized by numerous minima (stable conformers) and maxima (transition states). lsu.edu Quantum chemical calculations can determine the energy barriers for rotation around key bonds, which dictate the rate of interconversion between conformers.

Aldehyde Rotation: The barrier to rotation for the formyl group is significant due to the need to break π-conjugation with the adjacent ring system. For the related molecule 3-formylfuran, the cis-trans rotational barrier has been calculated to be approximately 8.10 kcal/mol. researchgate.net A similar barrier is expected for the rotation of the aldehyde group in the target molecule.

Methylene Bridge Rotations: Rotational barriers around the single bonds of the methylene bridge are expected to be considerably lower, generally in the range of 2-5 kcal/mol, allowing for more facile conformational changes.

Oxolane Pseudorotation: The barrier for pseudorotation within the oxolane ring is exceptionally low, often less than 1 kcal/mol, making it a highly flexible component of the molecule at ambient temperatures. dntb.gov.ua

| Rotation Axis | Description | Estimated Barrier (kcal/mol) | Reference/Basis of Estimation |

|---|---|---|---|

| C(oxolane)-CHO | Aldehyde group rotation | ~8.1 | Analogy to 3-formylfuran researchgate.net |

| C(furan)-CH₂ | Furan-methylene rotation | ~2-4 | Typical sp²-sp³ C-C bond rotation |

| CH₂-C(oxolane) | Methylene-oxolane rotation | ~3-5 | Typical sp³-sp³ C-C bond rotation |

Reaction Mechanism Predictions through Computational Modeling

Computational modeling allows for the exploration of plausible reaction mechanisms by mapping out reaction pathways and calculating the activation energies of transition states. acs.orgresearchgate.net Based on the electronic and structural analyses, several key reaction types can be predicted for this compound.

Nucleophilic Addition to the Carbonyl: The MEP map and LUMO analysis strongly suggest that the electron-deficient carbonyl carbon is a prime target for nucleophiles. Computational models can simulate the addition of various nucleophiles (e.g., organometallic reagents, hydrides) to predict reaction thermodynamics and kinetics.

Electrophilic Attack on the Furan Ring: The electron-rich nature of the furan ring (indicated by HOMO localization and negative MEP) makes it susceptible to attack by electrophiles. Theoretical models can determine the regioselectivity of such attacks (i.e., at which position on the ring the reaction is most likely to occur).

Aldehyde Reduction/Oxidation: The aldehyde group can be readily reduced to an alcohol or oxidized to a carboxylic acid. Computational studies on furan aldehydes show that mechanisms often involve the reduction of the aldehyde to its corresponding alcohol. nih.govnih.gov H-abstraction from the aldehyde group is also a key initial step in radical-mediated reactions. dlr.de

Ring-Opening Reactions: Under specific catalytic or thermal conditions, both furan and oxolane rings can undergo ring-opening reactions. researchgate.netresearchgate.net Computational models can investigate the feasibility of these pathways, for example, by calculating the high energy barriers associated with the cleavage of C-O or C-C bonds within the heterocyclic systems, providing insight into the conditions required for such transformations. rsc.org

Transition State Characterization and Reaction Pathway Elucidation

Understanding the formation and transformation of this compound requires a detailed examination of its reaction pathways at a molecular level. Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), allows for the elucidation of these mechanisms by characterizing the transition states (TS) that connect reactants, intermediates, and products.

A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to occur. Identifying the geometry and energy of a TS is crucial for determining reaction kinetics and feasibility. For the synthesis of substituted furans and tetrahydrofurans, several reaction mechanisms can be computationally investigated. For instance, the formation of the furan ring might proceed through cyclization reactions, while the oxolane ring could be formed via cycloetherification. chemrxiv.org

Computational studies on analogous systems, such as the gold-catalyzed isomerization of alkynyl epoxides to furans, demonstrate how DFT can be used to map out a complete reaction pathway. maxapress.com In such studies, each stationary point on the potential energy surface (reactants, intermediates, transition states, and products) is located and its energy calculated. The transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. youtube.com

Table 1: Example of Calculated Energy Barriers for a Hypothetical Furan Synthesis Step

| Step | Transition State | Activation Energy (kcal/mol) | Description |

| 1 | TS1 | 22.5 | Initial cyclization |

| 2 | TS2 | 15.8 | Proton transfer |

| 3 | TS3 | 18.2 | Dehydration |

Note: Data are hypothetical and for illustrative purposes.

These calculations provide a quantitative understanding of the reaction mechanism, guiding experimental chemists in optimizing reaction conditions such as temperature, catalysts, and solvents to improve yields and selectivity. acs.orgbcrec.id

Catalytic Cycle Simulations for Compound Synthesis or Transformation

Many synthetic routes for preparing complex molecules like this compound rely on catalysts to enhance reaction rates and control stereoselectivity. Computational chemistry is instrumental in simulating entire catalytic cycles, providing a step-by-step understanding of the catalyst's role and regeneration. cam.ac.uk

For example, a plausible synthesis could involve a transition metal-catalyzed cross-coupling reaction to form the carbon-carbon bond between the furan and oxolane precursors, followed by a cyclization step. nih.govnumberanalytics.com A computational simulation of such a cycle would involve:

Reactant Coordination: Modeling the binding of the substrates to the catalytic center.

Key Steps: Calculating the transition states and intermediates for crucial steps like oxidative addition, migratory insertion, and reductive elimination.

Product Release: Simulating the dissociation of the product from the catalyst.

Catalyst Regeneration: Ensuring the catalyst returns to its initial active state to participate in the next cycle.

DFT calculations can provide detailed geometric and energetic information for each species within the cycle. researchgate.net For instance, in a borane-catalyzed reductive cycloetherification to form a tetrahydrofuran ring, DFT can elucidate how non-covalent interactions between the catalyst and substrate dictate the observed diastereoselectivity. chemrxiv.org

Table 2: Energetics of a Simulated Catalytic Cycle Step

| Step in Cycle | Species | Relative Free Energy (kcal/mol) | Key Bond Distances (Å) |

| A | Catalyst-Substrate Complex | 0.0 | M-C: 2.1 |

| B | Transition State 1 | +19.7 | C-C: 2.5 (forming) |

| C | Intermediate | -5.4 | M-C: 1.9 |

| D | Transition State 2 | +12.3 | M-Product: 3.0 (breaking) |

| E | Catalyst + Product | -25.1 | --- |

Note: Data are hypothetical and for illustrative purposes.

By simulating the entire catalytic pathway, researchers can predict the efficiency of different catalysts, understand sources of side products, and rationally design new, more effective catalysts for the synthesis or transformation of this compound. acs.org

Molecular Modeling in Chemical Design (Theoretical, without biological targets)

Beyond elucidating reaction mechanisms, molecular modeling serves as a powerful tool in the de novo design of new chemical structures with desired properties, independent of specific biological interactions.

Structure-Based Chemical Design Methodologies (Generic)

Structure-based design is a paradigm where the three-dimensional structure of a molecule is used to guide the design of new compounds with specific chemical or physical properties. nih.govijrti.org While often associated with drug discovery (designing a ligand for a protein binding site), the principles can be applied more broadly in chemical design. For a molecule like this compound, these methods could be used to design derivatives with altered solubility, polarity, or reactivity.

The process typically involves:

Scaffold Definition: Using the core structure of this compound as a starting point.

In Silico Modification: Computationally adding, removing, or modifying functional groups on the scaffold.

Property Calculation: Calculating key physicochemical properties for each new derivative, such as dipole moment, polar surface area, and conformational flexibility.

Ranking and Selection: Ranking the designed molecules based on the desired property profile for potential synthesis.

For example, if the goal were to design a derivative with increased polarity, different polar functional groups (e.g., -OH, -NH2) could be computationally added to the furan or oxolane rings. The resulting change in properties would be calculated and compared to guide the selection of the most promising candidates. acs.orgthemoonlight.io

Pharmacophore Modeling and Virtual Screening for Chemical Discovery (Theoretical)

Pharmacophore modeling is an abstract method used to identify the essential steric and electronic features necessary for a molecule to exhibit a certain property or interaction. numberanalytics.compatsnap.comcutm.ac.in A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.govresearchgate.net

Even without a biological target, a pharmacophore can be developed based on a set of molecules known to possess a desired chemical property (a ligand-based approach). columbiaiop.ac.in This model can then be used as a 3D query to search large chemical databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to share the desired property. This process is known as virtual screening. mdpi.comnih.gov

For this compound, one could construct a theoretical pharmacophore model based on its key chemical features.

Table 3: Theoretical Pharmacophore Features of this compound

| Feature Type | Location |

| Aromatic Ring (AR) | Furan ring |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the oxolane ring |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the carbaldehyde group |

| Hydrophobic (H) | Methylene bridge and aliphatic parts of the oxolane ring |

Note: This is a simplified, theoretical model.

This pharmacophore could then be used in a virtual screening campaign to identify other compounds in a database that possess a similar arrangement of an aromatic ring and two hydrogen bond acceptors. nih.govdergipark.org.tr This approach is a powerful tool for scaffold hopping—finding new core structures that maintain the key chemical functionalities of the original molecule. nih.gov

Role As a Chemical Building Block and Precursor in Advanced Materials and Catalysis Research

Utilization in the Synthesis of Complex Organic Architectures

No research has been found detailing the use of 3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde in supramolecular chemistry.

There are no available studies that describe the use of this compound as a monomer or initiator in the synthesis of dendrimers or polymers.

Exploration in Renewable Resources and Bio-Based Chemistry

While the furan (B31954) moiety is a key platform chemical derived from biomass, there is no specific research available on the exploration or application of this compound within the context of renewable resources and bio-based chemistry.

Derivation from Furanic Biomass Precursors

The synthesis of furanic compounds, which serve as foundational molecules for a variety of chemical products, is deeply rooted in the valorization of lignocellulosic biomass. nih.govmdpi.commdpi.com This biomass, primarily composed of cellulose, hemicellulose, and lignin, represents an abundant and renewable alternative to fossil fuels for the production of valuable chemicals. nih.govmdpi.com The conversion of the carbohydrate fractions of biomass into furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), is a key step in the production of bio-based chemicals and materials. nih.govbohrium.comresearchgate.netrsc.org

Furfural is typically derived from the acid-catalyzed dehydration of C5 sugars (pentoses), such as xylose, which are the primary components of hemicellulose. nih.govmdpi.com Similarly, HMF is produced from the dehydration of C6 sugars (hexoses), like fructose, which can be obtained from the isomerization of glucose derived from cellulose. nih.govnih.gov These processes often employ heterogeneous catalysts to facilitate the conversion under various reaction conditions. nih.govbohrium.compatrinum.ch

While direct synthetic routes from biomass to the specific compound this compound are not explicitly detailed in publicly available scientific literature, its molecular structure suggests a plausible derivation from furanic biomass precursors. The furan-3-ylmethyl moiety points to a synthetic pathway originating from furan-3-carbaldehyde or a related 3-substituted furan. Furan-3-carbaldehyde itself can be synthesized through various chemical transformations of biomass-derived furans. The oxolane-3-carbaldehyde portion of the molecule suggests a subsequent reaction involving a C4 building block, potentially also from a bio-based source, to construct the tetrahydrofuran (B95107) ring with the aldehyde functionality.

The catalytic upgrading of biomass-derived furanic aldehydes is a significant area of research, focusing on converting these platform molecules into a wide array of value-added chemicals, including alcohols, acids, and other functionalized compounds that can serve as monomers for polymer synthesis. nih.govbohrium.comresearchgate.net

Table 1: Key Furanic Biomass Precursors and Their Sugar Origins

| Furanic Precursor | Corresponding Sugar | Biomass Source |

| Furfural | Pentoses (e.g., Xylose) | Hemicellulose |

| 5-Hydroxymethylfurfural (HMF) | Hexoses (e.g., Fructose from Glucose) | Cellulose |

Integration into Bio-Derived Polymer Scaffolds

Furan-based compounds are increasingly recognized as valuable building blocks for the synthesis of sustainable polymers, offering a bio-based alternative to their petroleum-derived counterparts. researchgate.netacs.orgrsc.org The aromatic nature of the furan ring can impart desirable properties, such as thermal stability and rigidity, to the resulting polymer chains. researchgate.netdigitellinc.com Furan derivatives, including aldehydes, alcohols, and carboxylic acids, can be utilized as monomers in a variety of polymerization reactions to create polyesters, polyamides, polyurethanes, and epoxy resins. researchgate.netresearchgate.netrsc.org

Although there is no specific research detailing the integration of this compound into polymer scaffolds, its chemical structure provides insight into its potential as a monomer. The aldehyde functional group is reactive and can participate in several types of polymer-forming reactions. For instance, it could undergo condensation reactions with diols to form polyacetals or be oxidized to a carboxylic acid for the synthesis of polyesters. The furan ring itself can also be involved in polymerization, for example, through Diels-Alder reactions, which can be used to create cross-linked or thermally reversible polymers. core.ac.uk

The oxolane (tetrahydrofuran) ring within the molecule could influence the flexibility and solubility of the resulting polymer. Polytetrahydrofuran (polyTHF) is a well-known polyether that imparts flexibility to polymer chains, and the incorporation of an oxolane unit could have a similar effect. researchgate.net

The general strategy for creating bio-derived polymers from furanic compounds involves the synthesis of difunctional monomers from biomass-derived furfural or HMF. nih.govacs.org These monomers are then polymerized, often with other bio-based co-monomers, to produce fully sustainable materials. For example, 2,5-furandicarboxylic acid (FDCA), derived from the oxidation of HMF, is a prominent bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based polyethylene terephthalate (B1205515) (PET). researchgate.net

Table 2: Potential Polymerization Pathways for Furan-Based Aldehydes

| Polymerization Type | Reactive Group | Resulting Polymer Class |

| Condensation Polymerization | Aldehyde (after oxidation to carboxylic acid) | Polyester |

| Condensation Polymerization | Aldehyde | Polyacetal |

| Diels-Alder Reaction | Furan Ring | Cross-linked or Thermally Reversible Polymers |

| Reductive Amination | Aldehyde | Polyamide (after further reactions) |

Future Research Directions and Emerging Paradigms in the Chemistry of 3 Furan 3 Ylmethyl Oxolane 3 Carbaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of heterocyclic compounds like furans can be challenging in traditional batch processes, often facing issues with reaction control, safety, and scalability. mdpi.com Flow chemistry, which involves performing reactions in a continuous stream through a network of tubes and reactors, offers precise control over parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. springerprofessional.demdpi.com

Future research should focus on developing a continuous flow synthesis route for 3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde and its derivatives. This approach would be particularly advantageous for managing exothermic reactions or handling unstable intermediates that might arise during the functionalization of the furan (B31954) ring or the aldehyde group. bohrium.com Automated synthesis platforms, which combine robotics with flow reactors, could enable the rapid generation of a library of derivatives based on this scaffold. chemspeed.comnih.gov Such platforms can perform multi-step syntheses and purifications with minimal human intervention, accelerating the discovery of molecules with desired properties. nih.gov

A hypothetical key transformation, such as the selective oxidation of the aldehyde to a carboxylic acid without affecting the furan ring, could be significantly optimized using a flow chemistry approach.

| Parameter | Conventional Batch Process | Proposed Flow Chemistry Process | Anticipated Advantage of Flow Process |

|---|---|---|---|

| Reaction Temperature | Difficult to control, potential for hotspots | Precise control (±1 °C) via small reactor volume | Reduced byproduct formation, improved safety |

| Reagent Mixing | Slow, diffusion-controlled | Rapid, efficient mixing at T-junctions | Enhanced reaction rates and reproducibility |

| Residence Time | Long (hours) | Short and precisely controlled (seconds to minutes) | Higher throughput, minimized degradation |

| Scalability | Difficult and requires process redesign | Straightforward by running the system for longer | Seamless transition from lab to production scale |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small internal volume | Minimized risk when handling energetic reagents |

Application of Machine Learning and AI in Reaction Prediction and Optimization

| Machine Learning Model Type | Specific Application | Expected Outcome |

|---|---|---|

| Graph Neural Network (GNN) | Forward Reaction Prediction | Predicting the major product of a reaction given the scaffold and reagents. researchgate.net |

| Random Forest / Gradient Boosting | Yield Prediction & Condition Optimization | Forecasting reaction yield and identifying optimal conditions (e.g., temperature, catalyst loading). rjptonline.org |

| Recurrent Neural Network (RNN) | Retrosynthesis Planning | Proposing novel and efficient multi-step synthetic routes to complex derivatives. |

| Support Vector Machine (SVM) | Classification of Reactivity | Classifying whether a given set of conditions will favor functionalization of the furan ring or the aldehyde group. arxiv.org |

| Δ-learning Models | Predicting Activation Energies | Accelerating the calculation of high-level reaction barrier heights based on low-level quantum chemistry inputs. rsc.org |

Development of Novel Analytical Probes and Sensors Based on the Scaffold

The structural components of this compound make it an attractive starting point for the design of novel chemical sensors and analytical probes. rsc.org The aldehyde group is a well-known reactive handle that can participate in reactions leading to a change in optical properties (color or fluorescence). rsc.orgillinois.edu Similarly, the furan moiety can be incorporated into larger conjugated systems used in fluorescent probes. nih.gov

A significant future research direction would be the modification of this scaffold to create targeted sensors. For example, by attaching a fluorophore to the oxolane ring, the aldehyde could be used as a reaction site for detecting specific analytes like amines or thiols, where the reaction would induce a measurable change in fluorescence. nih.govresearchgate.net Research could focus on developing probes for biologically relevant molecules or for detecting environmental contaminants. The development of a library of such probes could be accelerated by the automated synthesis platforms mentioned previously. rsc.org

| Target Analyte | Proposed Structural Modification / Sensing Strategy | Detection Principle |

|---|---|---|